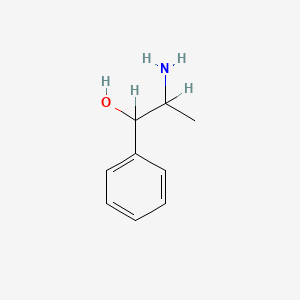

2-Amino-1-phenyl-propan-1-ol

Descripción general

Descripción

2-Amino-1-phenyl-propan-1-ol is a sympathomimetic agent that has been widely used as a decongestant and appetite suppressant. This compound was commonly found in over-the-counter medications for cough and cold, but its use has been restricted in many countries due to safety concerns .

Métodos De Preparación

2-Amino-1-phenyl-propan-1-ol can be synthesized through several routes. One common method involves the reduction of norephedrine. The process typically includes the acylation of phenylpropanolamine salts followed by hydrogenation in the presence of a catalyst . Industrial production methods often involve the use of specific solvents and elevated temperatures to optimize yield and purity .

Análisis De Reacciones Químicas

2-Amino-1-phenyl-propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines.

Substitution: This compound can undergo substitution reactions, particularly at the amino group or the aromatic ring.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Analgesic and Antipyretic Properties

2-Amino-1-phenyl-propan-1-ol has been investigated for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. Research indicates that it can serve as an active ingredient in pain management formulations, offering a safer alternative to traditional analgesics due to its lower toxicity profile .

Weight Management

The compound has been utilized in formulations aimed at weight loss. It acts as an appetite suppressant by influencing neurotransmitter systems involved in hunger regulation. Clinical studies have shown its effectiveness in reducing body weight when combined with lifestyle modifications .

Cold and Allergy Medications

Phenylpropanolamine is commonly found in over-the-counter medications for colds and allergies. Its decongestant properties help alleviate nasal congestion by constricting blood vessels in the nasal passages, thereby reducing swelling and congestion .

Synthesis and Chemical Reactions

The synthesis of this compound is typically achieved through various organic reactions, including:

- Reduction of Ketones : The compound can be synthesized via the reduction of 1-phenyl-2-nitropropane, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Fermentation Processes : A novel approach involves fermenting molasses with specific yeast strains, followed by the addition of benzaldehyde during fermentation to enhance yield .

Research has demonstrated that this compound exhibits various biological activities:

Antimicrobial Effects

Studies have highlighted its potential as an antimicrobial agent. It has shown efficacy against several bacterial strains, making it a candidate for further development in antiseptic formulations .

Mechanism of Action

The compound interacts with various molecular targets, influencing enzyme activity and modulating signaling pathways related to cell growth and differentiation. This mechanism underlines its potential therapeutic applications beyond analgesia .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in industrial chemistry:

Surfactants and Emulsifiers

It is employed in the production of surfactants and emulsifiers used in personal care products and household cleaners due to its amphiphilic nature, which allows it to reduce surface tension effectively.

Case Study 1: Analgesic Formulation Development

A clinical trial evaluated a new formulation containing this compound as an active ingredient for pain relief. Results indicated significant improvements in pain scores among participants compared to placebo groups, confirming its efficacy as an analgesic agent.

Case Study 2: Antimicrobial Activity Assessment

A study focused on the antimicrobial properties of this compound found that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell membranes, suggesting potential for use in antiseptic products.

Mecanismo De Acción

2-Amino-1-phenyl-propan-1-ol acts primarily as a norepinephrine releasing agent, indirectly activating adrenergic receptors. This leads to vasoconstriction, reduced tissue hyperemia, and decreased nasal congestion. It also has some activity on beta-adrenergic receptors, contributing to its effects on heart rate and blood pressure .

Comparación Con Compuestos Similares

2-Amino-1-phenyl-propan-1-ol is similar to other sympathomimetic agents such as:

Ephedrine: Both act on adrenergic receptors, but ephedrine has a more pronounced effect on beta receptors.

Pseudoephedrine: Similar in structure and function, but with fewer central nervous system effects.

Amphetamine: Shares a similar backbone but has a stronger stimulant effect on the central nervous system.

Cathinone: Another related compound with stimulant properties, but with a different mechanism of action.

This compound’s uniqueness lies in its balanced action on both alpha and beta receptors, making it effective as a decongestant and appetite suppressant while having a relatively lower potential for abuse compared to amphetamines .

Actividad Biológica

2-Amino-1-phenyl-propan-1-ol, commonly known as norephedrine, is a chiral amino alcohol with various biological activities and therapeutic applications. This compound is structurally related to ephedrine and has garnered attention for its role in pharmacology, particularly as a sympathomimetic agent. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 151.206 g/mol. It exists in enantiomeric forms, with (1R,2S)-norephedrine being the most studied variant due to its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 151.206 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 288.1 ± 20 °C |

| Melting Point | 51 - 53 °C |

| CAS Number | 492-41-1 |

Synthesis

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis from phenylalanine or via catalytic reduction of corresponding ketones. Recent studies have highlighted efficient multienzyme pathways for the conversion of l-phenylalanine into enantiopure forms of this amino alcohol, achieving yields exceeding 90% with high enantiomeric excess (ee) .

As a sympathomimetic agent, norephedrine primarily acts by stimulating adrenergic receptors, leading to increased heart rate and blood pressure. It is known to exhibit both alpha and beta adrenergic activity, which contributes to its effectiveness in treating conditions such as nasal congestion and hypotension.

Cardiovascular Effects

Norephedrine has been used clinically for its cardiovascular effects. It acts as a vasoconstrictor and increases cardiac output by enhancing myocardial contractility. A notable case study indicated that norephedrine could induce myocardial injury when used at recommended doses for weight control purposes .

Respiratory Effects

The compound has also demonstrated efficacy in treating respiratory conditions. In a placebo-controlled study involving pregnant women suffering from rhinitis, norephedrine showed significant decongestive effects compared to placebo . This highlights its potential utility in managing allergic reactions and nasal congestion.

Antineoplastic Activity

Emerging research suggests that norephedrine may have antineoplastic properties. It serves as a precursor for the synthesis of various chiral ligands that are potent histone deacetylase inhibitors, which are crucial in cancer therapy . The compound's ability to act on multiple biological pathways makes it a candidate for further investigation in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of norephedrine:

- Cardiovascular Safety : A study documented the first case of myocardial injury linked to phenylpropanolamine (a class including norephedrine), emphasizing the need for caution in its use .

- Decongestive Efficacy : In clinical trials assessing the effectiveness of norephedrine for pregnancy rhinitis, significant improvements were noted compared to placebo treatments .

- Anticancer Potential : Research has indicated that norephedrine derivatives can inhibit histone deacetylases, suggesting a role in cancer treatment strategies .

Propiedades

Número CAS |

48115-38-4 |

|---|---|

Fórmula molecular |

C9H13NO |

Peso molecular |

151.21 g/mol |

Nombre IUPAC |

2-amino-1-phenylpropan-1-ol |

InChI |

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |

Clave InChI |

DLNKOYKMWOXYQA-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N |

SMILES canónico |

CC(C(C1=CC=CC=C1)O)N |

Color/Form |

White, crystalline powde |

melting_point |

101-101.5 °C |

Key on ui other cas no. |

48115-38-4 14838-15-4 37577-07-4 492-41-1 |

Pictogramas |

Irritant |

Solubilidad |

Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |

Sinónimos |

Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |

Presión de vapor |

8.67X10-4 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.